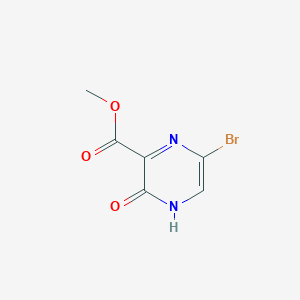

Methyl 6-bromo-3-oxo-3,4-dihydropyrazine-2-carboxylate

Description

Methyl 6-bromo-3-oxo-3,4-dihydropyrazine-2-carboxylate (CAS 21874-61-3) is a brominated heterocyclic compound with the molecular formula C₆H₅BrN₂O₃ and a molecular weight of 233.02 g/mol . It features a pyrazine ring substituted with a bromine atom at position 6, a ketone group at position 3, and a methyl ester at position 2. The compound is synthesized via bromination of methyl 3-hydroxy-2-pyrazinecarboxylate using liquid bromine in acetonitrile, achieving a 65% yield under optimized conditions .

Properties

IUPAC Name |

methyl 5-bromo-2-oxo-1H-pyrazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c1-12-6(11)4-5(10)8-2-3(7)9-4/h2H,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFMFCVOODVACN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CNC1=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21874-61-3 | |

| Record name | methyl 6-bromo-3-hydroxypyrazine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-bromo-3-oxo-3,4-dihydropyrazine-2-carboxylate can be synthesized through various methods. One common synthetic route involves the reaction of methyl 3-amino-6-bromopyrazine-2-carboxylate with sulfuric acid and sodium nitrite . The reaction conditions are as follows:

Stage 1: Methyl 3-amino-6-bromopyrazine-2-carboxylate is suspended in concentrated sulfuric acid, and sodium nitrite is added in batches at temperatures ranging from -5°C to 25°C. The reaction is stirred for 2 hours until the solid dissolves.

Stage 2: The reaction solution is poured into ice water and vigorously stirred for 1.5 hours. The solution is then extracted with ethyl acetate, and the organic layer is dried with anhydrous sodium sulfate.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and involves the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-3-oxo-3,4-dihydropyrazine-2-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The keto group can undergo oxidation or reduction under suitable conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atom.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Methyl 6-bromo-3-oxo-3,4-dihydropyrazine-2-carboxylate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-3-oxo-3,4-dihydropyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and keto group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects.

Comparison with Similar Compounds

The structural and functional analogs of this compound differ in substituents, ester groups, and core heterocyclic systems. Below is a detailed analysis supported by experimental

Structural and Functional Analogs

Table 1: Key Properties of Methyl 6-bromo-3-oxo-3,4-dihydropyrazine-2-carboxylate and Analogous Compounds

Key Observations

Substituent Effects: Bromine vs. Methyl vs. Bromine: Methyl substitution (e.g., Ethyl 6-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate) reduces electronegativity, increasing hydrophobicity but decreasing hydrogen-bonding capacity .

Core Heterocycle Differences: Pyrazine vs. Quinoxaline: Quinoxaline derivatives (e.g., Ethyl 6-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate) exhibit extended π-conjugation, altering electronic properties and reactivity. Their synthesis yields are lower (33%) due to steric challenges in the fused benzene ring .

Ester Group Influence: Methyl vs. Ethyl Esters: Ethyl esters (e.g., Ethyl 6-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate) may improve lipid solubility, enhancing membrane permeability in pharmaceutical applications .

Synthetic Efficiency: Brominated pyrazines (65% yield ) are synthesized more efficiently than quinoxaline analogs, likely due to simpler reaction pathways and reduced steric hindrance.

Biological Activity

Methyl 6-bromo-3-oxo-3,4-dihydropyrazine-2-carboxylate (CAS No. 21874-61-3) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 233.02 g/mol |

| Melting Point | 120.5 - 121.5 °C |

| Density | 1.89 g/cm³ (predicted) |

| pKa | 8.88 (predicted) |

Synthesis

The synthesis of this compound typically involves the reaction of methyl 3-amino-6-bromopyrazine-2-carboxylate with sulfuric acid and sodium nitrite under controlled conditions. The synthesis can be summarized in two main stages:

- Stage 1 : Methyl 3-amino-6-bromopyrazine-2-carboxylate is suspended in concentrated sulfuric acid, and sodium nitrite is added at temperatures ranging from -5°C to 25°C for two hours.

- Stage 2 : The reaction mixture is poured into ice water and stirred vigorously for an additional hour and a half, followed by extraction with ethyl acetate .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

Preliminary studies have also explored the anticancer properties of this compound. It has been found to inhibit the proliferation of certain cancer cell lines, indicating that it may interfere with cellular mechanisms involved in tumor growth . The specific pathways and molecular targets are still under investigation.

The biological activity of this compound is thought to involve its interaction with specific enzymes and receptors within cells. The presence of the bromine atom and the keto group are crucial for its reactivity and biological effects. These functional groups may facilitate binding to active sites on target proteins, leading to altered enzymatic activity or signal transduction pathways .

Case Studies

- Antimicrobial Study : A study conducted on various microbial strains demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an alternative antimicrobial agent .

- Cancer Cell Line Experiment : In experiments involving human cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting that it may induce apoptosis or inhibit cell cycle progression .

Q & A

Q. Table 1. Key Synthetic and Analytical Parameters

| Parameter | Value/Condition | Reference |

|---|---|---|

| Dieckmann Cyclization | NaH, THF, 0°C to reflux, 6–12 h | |

| Suzuki Coupling Yield | 65–85% (arylboronic acid derivatives) | |

| XRD Resolution | 0.85 Å (CCDC deposition recommended) |

Q. Table 2. Computational Methods for Tautomer Analysis

| Method | Basis Set | Output Metrics |

|---|---|---|

| DFT (B3LYP) | 6-311++G(d,p) | ΔG between tautomers |

| AIMD | 6-31G* | Tautomer lifetime |

| GIAO NMR Prediction | PCM (CHCl₃) | DP4+ probability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.